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Compound of Interest

Compound Name: Irbesartan-d7

Cat. No.: B577601

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of
Irbesartan-d7, a deuterated analog of the angiotensin Il receptor antagonist, Irbesartan. This
document is intended to serve as a valuable resource for researchers, scientists, and
professionals involved in drug development and bioanalytical studies.

Introduction

Irbesartan-d7 is a stable isotope-labeled version of Irbesartan, where seven hydrogen atoms
have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard
for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry
(LC-MS) based pharmacokinetic and metabolic studies of Irbesartan. The increased mass of
Irbesartan-d7 allows for its clear differentiation from the unlabeled drug in a mass
spectrometer, ensuring accurate and precise quantification.

Chemical and Physical Properties

The fundamental chemical and physical properties of Irbesartan-d7 are summarized in the
table below. These properties are critical for its handling, storage, and application in
experimental settings.
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Property Value Source(s)
2-(2,2,3,3,4,4,4-
heptadeuteriobutyl)-3-[[4-[2-

Chemical Name (2H-tetrazol-5- [1112]

yl)phenyl]phenyllmethyl]-1,3-

diazaspiro[4.4]non-1-en-4-one

Molecular Formula C25H21D7N6O [1]
Molecular Weight 435.57 g/mol [1]
Exact Mass 435.27600 N/A
CAS Number 1329496-43-6 [1]
Physical State Crystalline solid [3]
Storage Temperature -20°C [3][4]
Isotopic Purity Typically =98% [5]

Note: Some data, where not directly available for Irbesartan-d7, is inferred from the properties
of the non-labeled Irbesartan.

Chemical Structure and Deuterium Labeling

The seven deuterium atoms in Irbesartan-d7 are located on the butyl side chain, as confirmed
by its chemical name and SMILES notation. This specific placement is crucial for its function as
an internal standard, as it is a metabolically stable position, minimizing the risk of deuterium-
hydrogen exchange during biological processing.

Note: Due to the limitations of the environment, a placeholder image is used in the DOT script.
A proper chemical structure diagram would depict the full Irbesartan molecule with the butyl
chain labeled as -CD2-CD2-CD2-CDs.

Caption: Chemical structure of Irbesartan with the deuterated butyl chain highlighted.

Solubility and Stability
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While specific quantitative solubility and stability data for Irbesartan-d7 are not extensively
published, the data for the parent compound, Irbesartan, provides a reliable reference.

Solubility

The solubility of Irbesartan is pH-dependent and it is sparingly soluble in aqueous solutions.

Solvent Solubility

Ethanol ~0.5 mg/mL

Dimethyl Sulfoxide (DMSO) ~14 mg/mL

Dimethylformamide (DMF) ~20 mg/mL

Water Practically insoluble

0.1 N HCI Higher solubility than in neutral or basic pH

Data is for the parent compound, Irbesartan, and is expected to be very similar for Irbesartan-
d7.

Stability

Irbesartan is stable under normal storage conditions. Forced degradation studies on Irbesartan
have shown it to be susceptible to hydrolysis under acidic and basic conditions, while it exhibits
stability against oxidative, thermal, and photolytic stress. It is recommended to store
Irbesartan-d7 at -20°C in a tightly sealed container, protected from light and moisture.

Spectroscopic Properties

Spectroscopic analysis is essential for confirming the identity, purity, and isotopic enrichment of
Irbesartan-d7. While specific spectra for Irbesartan-d7 are not readily available in the public
domain, the expected characteristics are described below.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which Irbesartan-d7 is utilized. In an MS
analysis, the molecular ion of Irbesartan-d7 will have a mass-to-charge ratio (m/z) that is 7
units higher than that of unlabeled Irbesartan. This mass difference is the basis of its use as an
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internal standard. The fragmentation pattern of Irbesartan-d7 is expected to be similar to that
of Irbesartan, with the fragments containing the butyl chain showing a corresponding mass
shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling. In
the *H NMR spectrum of Irbesartan-d7, the signals corresponding to the protons on the butyl
chain would be absent or significantly reduced in intensity. The remaining signals of the
spectrum would be consistent with the structure of the Irbesartan molecule.

Experimental Protocols

Irbesartan-d7 is predominantly used as an internal standard in the quantification of Irbesartan
in biological matrices by LC-MS/MS. Below is a typical experimental workflow.
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Caption: A typical workflow for the quantification of Irbesartan in plasma using Irbesartan-d7 as
an internal standard.

Sample Preparation: Protein Precipitation

e To a 100 L aliquot of the biological matrix (e.g., plasma, urine), add a known amount of
Irbesartan-d7 working solution (internal standard).

Add 300 pL of a protein precipitating agent (e.g., acetonitrile or methanol).

Vortex the mixture for 1-2 minutes.

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the
precipitated proteins.

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Conditions

The following are representative LC-MS/MS parameters. These should be optimized for the
specific instrumentation being used.
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Parameter Typical Conditions

C18 reverse-phase column (e.g., 50 x 2.1 mm,

LC Column
3.5 um)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient A suitable gradient to achieve good separation
Flow Rate 0.3 - 0.5 mL/min

o Electrospray lonization (ESI), positive or
lonization Mode o
negative ion mode

Irbesartan: e.g., m/z 429.2 - 207.1lrbesartan-
d7: e.g., m/z 436.2 - 214.1

MRM Transitions

Conclusion

Irbesartan-d7 is an essential tool for the accurate and precise quantification of Irbesartan in
biological samples. Its well-defined chemical and physical properties, coupled with its primary
application as an internal standard in LC-MS/MS methods, make it indispensable for
pharmacokinetic, bioavailability, and bioequivalence studies. This guide provides a foundational
understanding of the key chemical properties and experimental considerations for the effective
use of Irbesartan-d7 in a research and drug development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Irbesartan-d7]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577601#what-are-the-chemical-properties-of-
irbesartan-d7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.lgcstandards.com/KM/en/Irbesartan-d7-2-2-2-Trifluoroacetate-Salt/p/TRC-I751007?queryID=a5db4f893276d186b66689807effce0a
https://www.benchchem.com/product/B12380007
https://www.benchchem.com/product/b577601#what-are-the-chemical-properties-of-irbesartan-d7
https://www.benchchem.com/product/b577601#what-are-the-chemical-properties-of-irbesartan-d7
https://www.benchchem.com/product/b577601#what-are-the-chemical-properties-of-irbesartan-d7
https://www.benchchem.com/product/b577601#what-are-the-chemical-properties-of-irbesartan-d7
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b577601?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

